An In-depth Technical Guide to Benzyloxycarbonyl-PEG4-Acid
An In-depth Technical Guide to Benzyloxycarbonyl-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-Acid, often abbreviated as Cbz-PEG4-COOH, is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and provides a flexible bridge between conjugated molecules. It is terminated by two distinct functional groups: a carboxylic acid and a benzyloxycarbonyl (Cbz or Z) protected amine. This strategic design allows for sequential and controlled conjugation reactions, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The carboxylic acid moiety can be readily activated to react with primary amines, forming stable amide bonds. The Cbz group serves as a robust protecting group for the amine functionality, which can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis. This orthogonal reactivity is crucial for multi-step synthetic strategies where precise control over covalent bond formation is required.
Core Properties and Specifications
The quantitative data for Benzyloxycarbonyl-PEG4-Acid has been compiled from various suppliers to provide a comprehensive overview of its physicochemical properties.
| Property | Value | Citations |
| Chemical Formula | C19H29NO8 | [1][2][3] |
| Molecular Weight | 399.44 g/mol | [1][2][3] |
| CAS Number | 756526-00-8 | [1][2][3] |
| Purity | >95% | [1][3][4] |
| Physical Form | Colorless oil or solid | [1] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1][5] |
| Storage Conditions | -20°C | [4][5][6] |
Applications in Bioconjugation
The unique structure of Benzyloxycarbonyl-PEG4-Acid lends itself to a variety of applications in the life sciences:
-
PROTAC Synthesis: The PEG linker is a common motif in PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The PEG4 spacer in Cbz-PEG4-COOH can improve the solubility and cell permeability of the final PROTAC molecule.[7][8]
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.[9][10]
-
Peptide Modification: It is used in peptide synthesis to introduce a PEG spacer, which can enhance the solubility and stability of the resulting peptide.[5]
-
Surface Modification: The carboxylic acid group can be used to attach the linker to amine-functionalized surfaces, while the protected amine can be deprotected for further conjugation.
Experimental Protocols
The following are detailed methodologies for the two primary reactions involving Benzyloxycarbonyl-PEG4-Acid.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of Benzyloxycarbonyl-PEG4-Acid and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
Benzyloxycarbonyl-PEG4-Acid
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of Benzyloxycarbonyl-PEG4-Acid in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the freshly prepared activated linker solution to the amine-containing molecule dissolved in Coupling Buffer. A 10- to 20-fold molar excess of the linker is commonly used for conjugation to proteins.[9]
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][13]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[13]
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer.
-
Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the benzyloxycarbonyl protecting group to yield a free amine.
Materials:
-
Cbz-protected molecule
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)
-
Hydrogen source (Hydrogen gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected molecule (1.0 equivalent) in a suitable solvent.[4]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere.[4]
-
Hydrogenation:
-
Using Hydrogen Gas: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature.[4]
-
Using Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (B1220265) (3-5 equivalents) to the reaction mixture and stir at room temperature or with gentle heating.[2]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
If necessary, further purify the product by chromatography.
-
Visualizing the Workflow: Synthesis of a Bioconjugate
The following diagram illustrates a typical experimental workflow for the synthesis of a bioconjugate, such as a PROTAC or an ADC, using Benzyloxycarbonyl-PEG4-Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. benchchem.com [benchchem.com]
